Cas no 462069-75-6 (1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one)
1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one Chemical and Physical Properties
Names and Identifiers
-
- 1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 2H-Pyrrol-2-one, 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-1,5-dihydro-3-hydroxy-5-phenyl-
- 1-(2-(dimethylamino)ethyl)-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one
- AKOS002168189
- Oprea1_053076
- 1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- MLS000078510
- HMS2176C24
- AKOS016295119
- SMR000037617
- F1260-1596
- Z57240125
- MLS002582070
- CHEMBL1382052
- 462069-75-6
- (4E)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-phenylpyrrolidine-2,3-dione
-
- Inchi: 1S/C21H21FN2O3/c1-23(2)12-13-24-18(14-6-4-3-5-7-14)17(20(26)21(24)27)19(25)15-8-10-16(22)11-9-15/h3-11,18,25H,12-13H2,1-2H3/b19-17+
- InChI Key: VBBQJQSFLHGPNM-HTXNQAPBSA-N
- SMILES: FC1C=CC(=CC=1)/C(=C1\C(C(N(CCN(C)C)C\1C1C=CC=CC=1)=O)=O)/O
Computed Properties
- Exact Mass: 368.15362070g/mol
- Monoisotopic Mass: 368.15362070g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 590
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 60.8Ų
Experimental Properties
- Density: 1.289±0.06 g/cm3(Predicted)
- Boiling Point: 551.7±50.0 °C(Predicted)
- pka: 4.50±1.00(Predicted)
1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1260-1596-2μmol |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-5μmol |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-10μmol |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-20μmol |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-1mg |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-2mg |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-3mg |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-4mg |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-5mg |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1260-1596-10mg |
1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one |
462069-75-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
Introduction to 1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one (CAS No. 462069-75-6)
The compound 1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one, identified by its CAS number 462069-75-6, represents a significant advancement in the field of medicinal chemistry and pharmacology. This heterocyclic molecule, featuring a pyrrolidinone core, has garnered considerable attention due to its unique structural and functional attributes. The presence of multiple pharmacophoric groups, including a dimethylamino side chain, a 4-fluorobenzoyl moiety, and a hydroxy substituent, positions this compound as a promising candidate for further exploration in drug discovery and therapeutic applications.
Recent studies have highlighted the potential of pyrrolidinone derivatives in modulating various biological pathways. The dimethylamino group, in particular, is known for its ability to enhance solubility and bioavailability, making it a favorable feature in the design of novel therapeutic agents. Additionally, the 4-fluorobenzoyl component introduces electronic and steric effects that can influence the compound's interactions with biological targets. These features collectively contribute to the compound's multifaceted utility in medicinal chemistry.
In the context of contemporary research, this compound has been investigated for its potential role in addressing neurological disorders. Preliminary studies suggest that it may exhibit neuroprotective properties by interacting with specific enzymes and receptors involved in neurodegenerative processes. The hydroxy group further enhances its pharmacological profile by contributing to hydrogen bonding interactions, which are crucial for binding affinity and specificity. These findings align with broader trends in drug development, where targeting multiple pathways simultaneously is increasingly recognized as an effective strategy.
The 5-phenyl substituent in the molecule adds another layer of complexity, influencing both its electronic properties and potential biological activity. Phenyl rings are well-documented for their role in enhancing binding affinity through π-stacking interactions with biological targets. This feature makes the compound particularly interesting for designing molecules that can interact with proteins and enzymes in a highly specific manner. Such interactions are essential for developing drugs with minimal side effects and high efficacy.
Advances in computational chemistry have further facilitated the exploration of this compound's pharmacological potential. Molecular docking studies have been employed to predict its binding modes with various biological targets, including enzymes and receptors implicated in diseases such as Alzheimer's and Parkinson's. These simulations have provided valuable insights into the compound's mechanism of action and have guided modifications aimed at optimizing its therapeutic efficacy.
The synthesis of this compound involves a series of well-established organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic methodologies ensures high purity and yield, which are critical for subsequent pharmacological testing. The structural complexity of the molecule necessitates precise synthetic strategies to achieve the desired configuration and minimize impurities that could affect its biological activity.
One of the most compelling aspects of this compound is its potential for further derivatization to generate novel analogs with enhanced properties. By modifying individual pharmacophoric groups or introducing additional functional moieties, researchers can explore new chemical spaces and uncover compounds with improved pharmacokinetic profiles or novel mechanisms of action. This flexibility underscores the importance of having versatile building blocks like this one in medicinal chemistry libraries.
The growing interest in fluorinated compounds has also positioned this molecule as a valuable asset in drug development. Fluorine atoms are known to modulate metabolic stability, binding affinity, and pharmacokinetic properties of molecules. The presence of a 4-fluorobenzoyl group in this compound leverages these advantages, making it an attractive candidate for further optimization.
In conclusion,1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one (CAS No. 462069-75-6) represents a promising entity in the realm of medicinal chemistry. Its unique structural features, combined with preliminary evidence suggesting significant biological activity, make it a compelling subject for further investigation. As research continues to uncover new therapeutic targets and develop innovative drug design strategies,this compound holds considerable potential to contribute to advancements in human health.
462069-75-6 (1-2-(dimethylamino)ethyl-4-(4-fluorobenzoyl)-3-hydroxy-5-phenyl-2,5-dihydro-1H-pyrrol-2-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)